molecular formula C20H23FN4O4S B2949315 N'-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine CAS No. 869075-12-7

N'-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine

Cat. No.: B2949315
CAS No.: 869075-12-7
M. Wt: 434.49
InChI Key: GDXHQCSKTSVGRK-UHFFFAOYSA-N
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Description

N’-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine is a complex organic compound that belongs to the class of sulfonyl guanidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis or other suitable methods.

    Sulfonylation: The 3,4-dimethoxybenzenesulfonyl chloride is reacted with the indole derivative under basic conditions to form the sulfonylated intermediate.

    Guanidination: The final step involves the reaction of the sulfonylated intermediate with a guanidine derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at the sulfonyl group or other reactive sites.

    Substitution: Nucleophilic or electrophilic substitution reactions may take place, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce desulfonylated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N’-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl and guanidine groups may play crucial roles in binding to these targets, modulating their activity, and triggering downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]guanidine
  • N’-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]guanidine

Uniqueness

The uniqueness of N’-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-2-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O4S/c1-12-15(16-10-13(21)4-6-17(16)24-12)8-9-23-20(22)25-30(26,27)14-5-7-18(28-2)19(11-14)29-3/h4-7,10-11,24H,8-9H2,1-3H3,(H3,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXHQCSKTSVGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCN=C(N)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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